MirabegronN-Carbamoylglucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

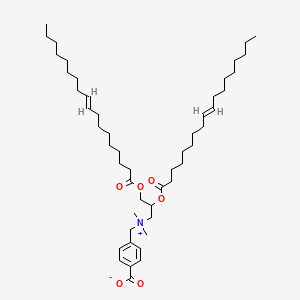

Mirabegron N-carbamoylglucuronide is a metabolite of Mirabegron, a beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder. This compound is formed through the glucuronidation process, where Mirabegron undergoes conjugation with glucuronic acid. The chemical formula for Mirabegron N-carbamoylglucuronide is C28H32N4O10S .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Mirabegron N-carbamoylglucuronide involves the glucuronidation of Mirabegron. This process typically occurs in the liver, where enzymes such as uridine 5’-diphosphate-glucuronosyltransferases (UGTs) catalyze the reaction. The specific UGT isoforms responsible for this glucuronidation are UGT1A3 and UGT1A8 .

Industrial Production Methods

Industrial production of Mirabegron N-carbamoylglucuronide is not commonly practiced as it is primarily a metabolite formed in vivo. the synthesis of Mirabegron itself involves several steps, including the use of intermediates such as ®-styrene epoxide and 2-(4-nitrophenyl)ethanamine hydrochloride .

Análisis De Reacciones Químicas

Types of Reactions

Mirabegron N-carbamoylglucuronide undergoes several types of chemical reactions, including:

Glucuronidation: The primary reaction forming this compound from Mirabegron.

Hydrolysis: Potential breakdown of the glucuronide conjugate back to Mirabegron and glucuronic acid.

Common Reagents and Conditions

Glucuronidation: Catalyzed by UGT enzymes in the presence of uridine 5’-diphosphate-glucuronic acid.

Hydrolysis: Can occur under acidic or basic conditions, often facilitated by enzymes such as beta-glucuronidase.

Major Products Formed

From Glucuronidation: Mirabegron N-carbamoylglucuronide.

From Hydrolysis: Mirabegron and glucuronic acid.

Aplicaciones Científicas De Investigación

Mirabegron N-carbamoylglucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. Its formation and excretion are important for understanding the overall pharmacological profile of Mirabegron. Research applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Mirabegron.

Drug Metabolism: Investigating the role of UGT enzymes in drug metabolism.

Toxicology: Assessing the safety and potential side effects of Mirabegron and its metabolites.

Mecanismo De Acción

Mirabegron N-carbamoylglucuronide itself does not have a direct pharmacological action. Instead, it is a metabolite formed from Mirabegron, which acts as a beta-3 adrenergic receptor agonist. Mirabegron activates beta-3 adrenergic receptors in the bladder, leading to relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle. This increases bladder capacity and alleviates symptoms of overactive bladder .

Comparación Con Compuestos Similares

Similar Compounds

Mirabegron O-glucuronide: Another glucuronide metabolite of Mirabegron.

Mirabegron N-glucuronide: A different glucuronide conjugate of Mirabegron.

Uniqueness

Mirabegron N-carbamoylglucuronide is unique in its specific glucuronidation pathway involving UGT1A3 and UGT1A8. This distinguishes it from other glucuronide metabolites of Mirabegron, which may involve different UGT isoforms .

Propiedades

Fórmula molecular |

C28H32N4O10S |

|---|---|

Peso molecular |

616.6 g/mol |

Nombre IUPAC |

6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-(2-hydroxy-2-phenylethyl)carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39) |

Clave InChI |

IJLOKJZIHTWZDZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-furo[2,3-c]pyridine-5-carboxamidehydrochloride](/img/structure/B12071895.png)

![6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12071902.png)

![3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12071921.png)

![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one](/img/structure/B12071933.png)

![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B12071934.png)